3,3'-Methylenedisalicylic acid
Overview
Description
3,3’-Methylenedisalicylic acid: is an organic compound with the molecular formula C15H12O6. It is a derivative of salicylic acid, where two salicylic acid molecules are linked by a methylene bridge at the 3-position of each aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Methylenedisalicylic acid can be synthesized through the condensation reaction of salicylic acid with formaldehyde. The reaction typically involves the following steps:
Condensation Reaction: Salicylic acid is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to form the methylene bridge between the two salicylic acid molecules.
Purification: The crude product is purified by recrystallization from suitable solvents like acetone or benzene to obtain pure 3,3’-Methylenedisalicylic acid
Industrial Production Methods: Industrial production of 3,3’-Methylenedisalicylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Methylenedisalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3,3’-Methylenedisalicylic acid has several scientific research applications, including:
Corrosion Inhibition: It is used as a corrosion inhibitor for metals like aluminum in chloride-containing environments.
Antimicrobial Activity: The compound exhibits antimicrobial properties against fungi and bacteria, making it useful in medical and biological research.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 3,3’-Methylenedisalicylic acid varies depending on its application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.
Coordination Chemistry: As a ligand, it coordinates with metal ions through its carboxyl and hydroxyl groups, forming stable complexes.
Comparison with Similar Compounds
Salicylic Acid: The parent compound of 3,3’-Methylenedisalicylic acid, known for its use in acne treatment and as a precursor for aspirin.
Methylenebis(2-hydroxybenzoic acid): Another derivative of salicylic acid with similar properties but different structural features.
Uniqueness: 3,3’-Methylenedisalicylic acid is unique due to its methylene bridge linking two salicylic acid molecules, which imparts distinct chemical and physical properties. This structural feature enhances its ability to act as a corrosion inhibitor and antimicrobial agent compared to its parent compound .
Properties
IUPAC Name |
3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21/h1-6,16-17H,7H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXFMUMBJLQGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoic acid, methylenebis[2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5578-67-6, 27496-82-8 | |
Record name | 3,3'-Methylenedisalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene disalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, methylenebis[2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-METHYLENEDISALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6OYN7LDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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